Ethyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]acetate
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Overview
Description
Ethyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]acetate is a complex organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Scientific Research Applications
Ethyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound's biological activities make it a candidate for drug development, particularly in the fields of antiviral and anticancer research.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including inflammation and microbial infections.
Industry: The compound can be used in the production of pharmaceuticals and other chemical products.
Future Directions
The future directions for “Ethyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]acetate” could involve further exploration of its biological activities and potential applications in drug discovery . The combination of Fischer indole synthesis and indole N-alkylation is amenable to rapid generation of trisubstituted indole libraries , which could open up new possibilities for the development of novel pharmaceutical compounds.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of changes depending on the specific derivative and target . The interaction often involves the indole nucleus, which is a significant component of many biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]acetate typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Comparison with Similar Compounds
Ethyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]acetate is unique due to its specific structural features and biological activities. Similar compounds include other indole derivatives such as indomethacin and tryptophan. These compounds share common structural elements but differ in their functional groups and biological effects.
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Properties
IUPAC Name |
ethyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-4-22-13(19)9-17-16(21)15(20)14-10(2)18(3)12-8-6-5-7-11(12)14/h5-8H,4,9H2,1-3H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AISMNRCVPVQHDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(=O)C1=C(N(C2=CC=CC=C21)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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